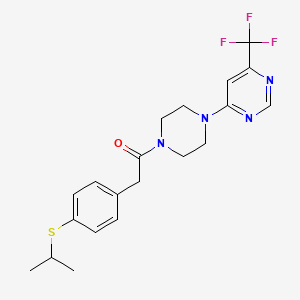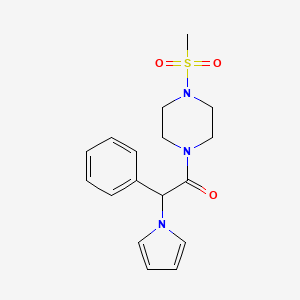![molecular formula C18H12ClF4N3O2 B2856021 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-90-4](/img/structure/B2856021.png)
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields. This compound features a pyridinone core substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a 4-fluorobenzyl group, making it a molecule of interest due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl Group: This step often involves a nucleophilic substitution reaction where a 3-chloro-5-(trifluoromethyl)-2-pyridinyl halide reacts with an amine group on the pyridinone core.
Attachment of the 4-fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridinone core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridinone ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridinyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chloro group can yield various substituted derivatives.
科学的研究の応用
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- **1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
- **1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone
Uniqueness
Compared to similar compounds, 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is unique due to the presence of the 4-fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for further research and development.
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3O2/c19-14-8-11(18(21,22)23)9-24-16(14)25-26-6-5-15(27)13(17(26)28)7-10-1-3-12(20)4-2-10/h1-6,8-9,27H,7H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDOTIHLCLEMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)
![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2855944.png)
![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)


![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)

![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)


![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)
